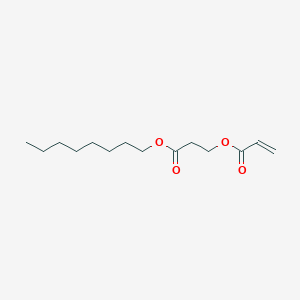
3-(Octyloxy)-3-oxopropyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Octyloxy)-3-oxopropyl acrylate: is an organic compound that belongs to the family of acrylate esters It is characterized by the presence of an acrylate group attached to a propyl chain, which is further substituted with an octyloxy group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octyloxy)-3-oxopropyl acrylate typically involves the esterification of acrylic acid with 3-(octyloxy)-3-oxopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a coiled reactor where a stream of acryloyl chloride solution is mixed with a stream of 3-(octyloxy)-3-oxopropanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Polymerization: 3-(Octyloxy)-3-oxopropyl acrylate can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 3-(octyloxy)-3-oxopropanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild heating.
Major Products:
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: Acrylic acid and 3-(octyloxy)-3-oxopropanol.
Substitution: Substituted acrylates with different functional groups.
科学的研究の応用
3-(Octyloxy)-3-oxopropyl acrylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as flexibility, toughness, and chemical resistance.
Materials Science: Employed in the development of advanced materials for coatings, adhesives, and sealants due to its ability to form cross-linked networks.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical coatings due to its biocompatibility and ability to form hydrogels.
作用機序
The mechanism of action of 3-(Octyloxy)-3-oxopropyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with specific mechanical and chemical properties. The octyloxy group provides hydrophobic characteristics, while the ketone group can participate in further chemical modifications .
類似化合物との比較
Octyl acrylate: Similar in structure but lacks the ketone group, resulting in different chemical reactivity and properties.
3-Hydroxypropyl acrylate: Contains a hydroxyl group instead of an octyloxy group, leading to different hydrophilicity and reactivity.
2-Hydroxyethyl acrylate: Another similar compound with a hydroxyl group, commonly used in the synthesis of hydrogels and biomedical materials.
Uniqueness: 3-(Octyloxy)-3-oxopropyl acrylate is unique due to the presence of both an octyloxy group and a ketone group, which impart distinct hydrophobic and reactive properties. This combination makes it suitable for specific applications in polymer chemistry and materials science where tailored properties are required.
特性
分子式 |
C14H24O4 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
octyl 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C14H24O4/c1-3-5-6-7-8-9-11-17-14(16)10-12-18-13(15)4-2/h4H,2-3,5-12H2,1H3 |
InChIキー |
MBZFNRXITUGWEA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


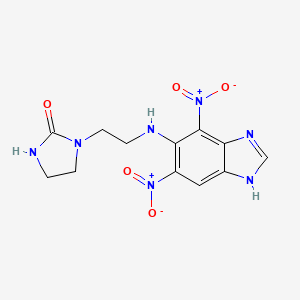
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
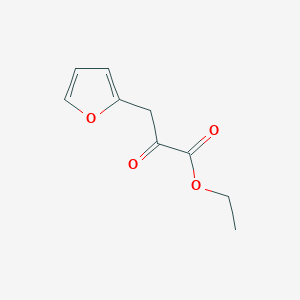
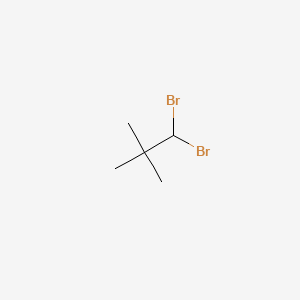
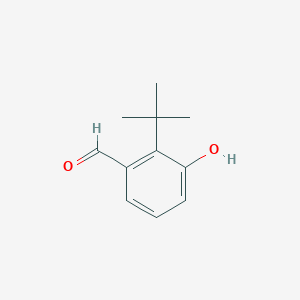
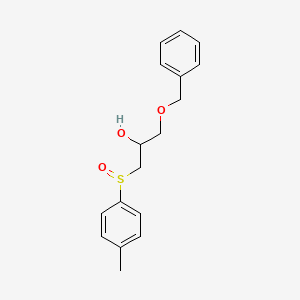
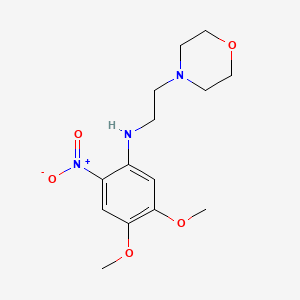
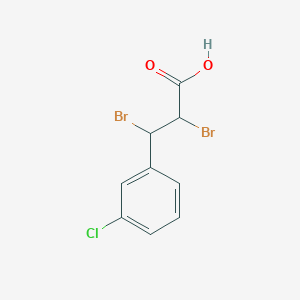
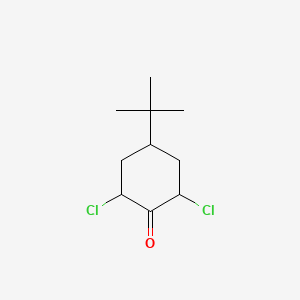
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)

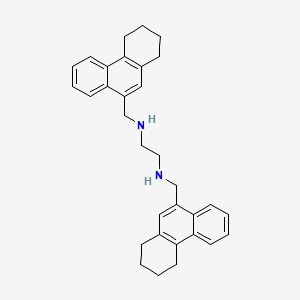
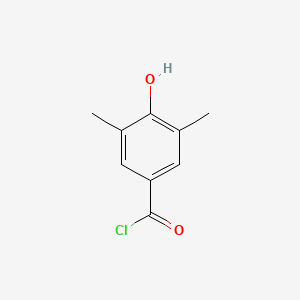
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
